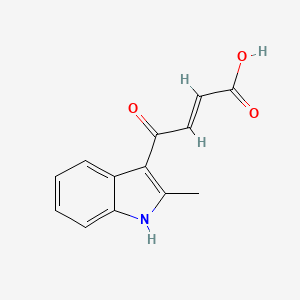

4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid derivatives involves various chemical strategies, including the aldol-condensation of glyoxylic acid with methyl ketone derivatives, leading to 4-oxo-2-butenoic acids as intermediates. These methods offer moderate to excellent yields across a range of substrates, showcasing the versatility and efficiency of these synthetic routes (Uguen et al., 2021). Moreover, the asymmetric Friedel-Crafts alkylation of indoles with methyl (E)-2-oxo-4-aryl-3-butenoates has been efficiently catalyzed, producing substituted 4-(indol-3-yl)-2-oxo-4-arylbutyric acid methyl esters with high yields and enantioselectivity, demonstrating the synthetic versatility in accessing these compounds (Desimoni et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, has been elucidated through crystallographic studies. These investigations provide insights into the conformational preferences and intermolecular interactions, which are crucial for understanding the structural characteristics of 4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid derivatives (Yamuna et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 4-oxo-2-butenoic acid derivatives showcases their potential as biologically active species and versatile intermediates for further derivatization. Their reactivity under various conditions, including Michael reaction conditions, highlights the diverse chemical transformations that these compounds can undergo, leading to a wide range of products with potential biological activities (Wasfy et al., 2002).

Physical Properties Analysis

The synthesis and structural characterization of these compounds, including the determination of their crystal structures, provide valuable information about their physical properties. These studies help in understanding the solid-state arrangements and molecular conformations, which are essential for predicting the compound's behavior in different environments (Cole et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid derivatives are influenced by their structural features, such as the presence of the indole ring and the 4-oxo-2-butenoic acid moiety. These features contribute to the compound's reactivity and interactions with biological targets, highlighting the importance of detailed chemical studies to fully understand their potential applications and interactions (Kumazawa et al., 1995).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-13(11(15)6-7-12(16)17)9-4-2-3-5-10(9)14-8/h2-7,14H,1H3,(H,16,17)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWGHELRHJYDGJ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)

![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5618090.png)

![2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5618098.png)

![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5618114.png)

amino]acetic acid](/img/structure/B5618131.png)

![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)

![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)

![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)

![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)